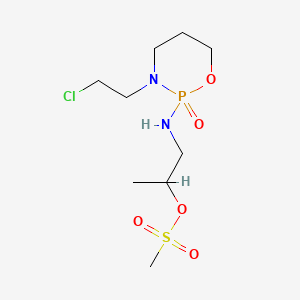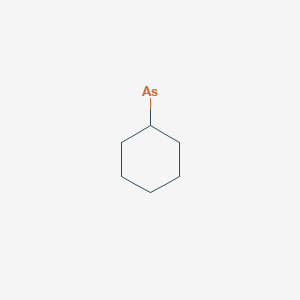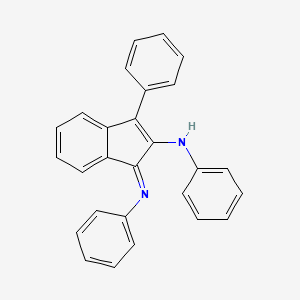
2-Butenoic acid, 4-bromo-3-(bromomethyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, 4-bromo-3-(bromomethyl)-, methyl ester is an organic compound with the molecular formula C6H8Br2O2. It is a derivative of butenoic acid, featuring bromine atoms at the 4th and 3rd positions, with a methyl ester functional group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-bromo-3-(bromomethyl)-, methyl ester typically involves the bromination of methyl crotonate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. The process involves:
Starting Material: Methyl crotonate.
Brominating Agent: Bromine (Br2).
Solvent: An inert solvent like dichloromethane (CH2Cl2).
Reaction Conditions: The reaction is conducted at low temperatures to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, concentration, and reaction time, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenoic acid, 4-bromo-3-(bromomethyl)-, methyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Addition Reactions: The double bond in the butenoic acid moiety can participate in addition reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Hydrogenated Products: From reduction reactions, leading to saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-Butenoic acid, 4-bromo-3-(bromomethyl)-, methyl ester is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Butenoic acid, 4-bromo-3-(bromomethyl)-, methyl ester exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-bromo-2-butenoate: Similar structure but lacks the bromomethyl group.
Methyl crotonate: The parent compound without bromine atoms.
Methyl 4-bromocrotonate: Similar but with only one bromine atom.
Uniqueness
2-Butenoic acid, 4-bromo-3-(bromomethyl)-, methyl ester is unique due to the presence of two bromine atoms, which significantly enhances its reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis, offering versatility in chemical transformations.
Eigenschaften
CAS-Nummer |
50428-87-0 |
|---|---|
Molekularformel |
C6H8Br2O2 |
Molekulargewicht |
271.93 g/mol |
IUPAC-Name |
methyl 4-bromo-3-(bromomethyl)but-2-enoate |
InChI |
InChI=1S/C6H8Br2O2/c1-10-6(9)2-5(3-7)4-8/h2H,3-4H2,1H3 |
InChI-Schlüssel |
MFBSPKCELSWCOX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=C(CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


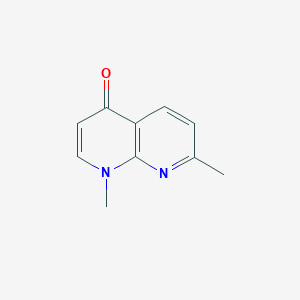
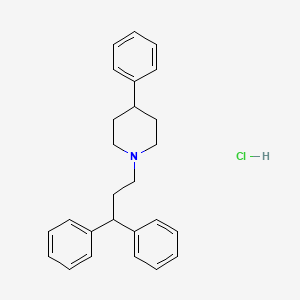
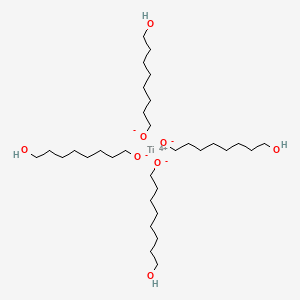
![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)

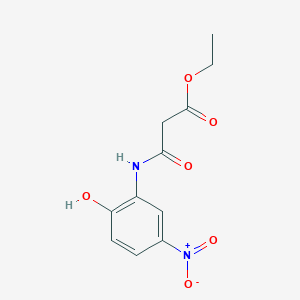
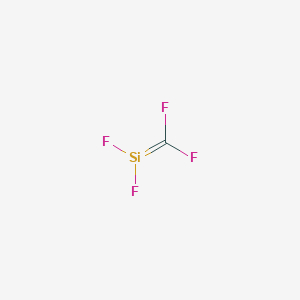
![(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B14660182.png)
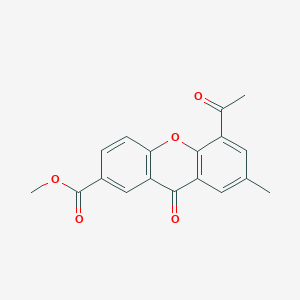
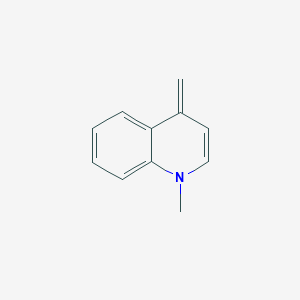
![3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B14660196.png)
